1-(Difluoromethyl)-7-naphthol
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Overview
Description
1-(Difluoromethyl)-7-naphthol is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-7-naphthol typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the nucleophilic substitution reaction where a difluoromethylating agent reacts with a naphthol derivative. For instance, the reaction of 7-naphthol with difluoromethyl iodide in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-7-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(Difluoromethyl)-7-naphthoquinone.
Reduction: Formation of 1-(Methyl)-7-naphthol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
1-(Difluoromethyl)-7-naphthol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing hydroxyl groups to enhance metabolic stability.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-7-naphthol involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can act as a bioisostere for hydroxyl groups, improving the pharmacokinetic profile of therapeutic agents .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-7-naphthol
- 1-(Methyl)-7-naphthol
- 1-(Chloromethyl)-7-naphthol
Comparison: 1-(Difluoromethyl)-7-naphthol is unique due to the presence of the difluoromethyl group, which provides a balance between lipophilicity and hydrogen bonding ability. This makes it a versatile compound in various applications compared to its trifluoromethyl and chloromethyl analogs, which may exhibit different reactivity and biological activity profiles .
Properties
Molecular Formula |
C11H8F2O |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
8-(difluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-3-1-2-7-4-5-8(14)6-10(7)9/h1-6,11,14H |
InChI Key |
HTGOSGMVLZYAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C(F)F |
Origin of Product |
United States |
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